1-(5-Bromopentyl)pyrrolidine Hydrobromide
Description
Properties
Molecular Formula |
C9H19Br2N |
|---|---|
Molecular Weight |
301.06 g/mol |
IUPAC Name |
1-(5-bromopentyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-9H2;1H |
InChI Key |
YHDGFGHEYXDAED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCCBr.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, pyrrolidine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Sodium bicarbonate or potassium carbonate is added to deprotonate the amine, enhancing its nucleophilicity. The reaction mixture is heated to 80–100°C under reflux for 12–24 hours. For accelerated kinetics, microwave irradiation at 120–150°C for 15–30 minutes has been reported to achieve >90% conversion.
Key Considerations:
-
Stoichiometry: A 1:1 molar ratio of pyrrolidine to 1,5-dibromopentane minimizes di-alkylation byproducts.
-
Solvent Selection: DMF facilitates higher yields (85–92%) compared to toluene or dichloromethane due to improved solubility of intermediates.
-
Workup: Post-reaction, the mixture is washed with water to remove inorganic salts, dried over sodium sulfate, and concentrated under vacuum. The crude product is precipitated as the hydrobromide salt by treatment with 48% hydrobromic acid.
Quaternization Followed by Hydrobromide Formation
An alternative approach involves the initial formation of a pyrrolidinium quaternary salt, followed by anion exchange to yield the hydrobromide.
Synthesis of Pyrrolidinium Intermediate
Pyrrolidine is reacted with 1,5-dibromopentane in benzene at 0°C for 12 hours, forming a quaternary ammonium bromide. The intermediate is isolated by filtration and washed with cold ether to remove excess reagents.
Acidification to Hydrobromide Salt
The quaternary salt is dissolved in methanol and treated with concentrated hydrobromic acid (48%) at room temperature. Evaporation under reduced pressure yields the hydrobromide salt with a purity of ≥95%.
Advantages:
-
High Purity: Reduced byproduct formation due to controlled stoichiometry.
-
Scalability: Suitable for industrial-scale production with reported yields of 88–93%.
Radical-Mediated Cyclization of Enamides
Although less common, recent advances in radical chemistry have enabled the synthesis of pyrrolidine derivatives via hydrogen atom transfer (HAT) to enamides. While this method primarily targets pyrrolidine ring formation, modifications could adapt it for side-chain bromination.
Mechanistic Insights
Vanadium-based catalysts (e.g., HV(CO)₄(dppe)) abstract hydrogen from enamides, generating α-amino radicals that cyclize to form pyrrolidine intermediates. Subsequent bromination of the pentyl side chain using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) could yield 1-(5-bromopentyl)pyrrolidine, followed by hydrobromide salt formation.
Challenges:
-
Selectivity: Competing bromination at alternate positions requires precise control of reaction conditions.
-
Yield: Preliminary studies suggest moderate efficiency (50–65%) compared to traditional alkylation.
Analytical Characterization and Quality Control
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 287.04 g/mol |
| Melting Point | 177–179°C |
| Solubility | Water, methanol, DMF |
| Stability | Hygroscopic; store at 2–8°C |
Comparative Analysis of Methods
Table 1: Evaluation of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (DMF) | 85–92 | 95–98 | High | Moderate |
| Quaternization | 88–93 | 97–99 | Industrial | High |
| Radical Cyclization | 50–65 | 80–90 | Low | Low |
Chemical Reactions Analysis
1-(5-Bromopentyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be readily substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Scientific Research Applications
Pharmaceutical Applications
- Serotonin Receptor Modulation : Research indicates that compounds similar to 1-(5-Bromopentyl)pyrrolidine hydrobromide may exhibit selective binding to serotonin receptors, particularly the 5-HT1D subtype. This receptor is implicated in the treatment of migraines and other headache disorders. The compound could serve as a lead for developing migraine therapies by acting as a 5-HT1D receptor agonist or antagonist, depending on the specific modifications made to the structure .
- Antiprotozoan Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antiprotozoan properties. For instance, modifications of the pyrrolidine scaffold have been explored for their efficacy against protozoan parasites, suggesting potential applications in treating infectious diseases .
- Synthesis of Chiral Ligands : The compound can be utilized in synthesizing chiral ligands for asymmetric synthesis. These ligands are crucial in producing enantiomerically pure compounds, which are significant in pharmaceuticals due to their varying biological activities depending on chirality .
Case Studies and Research Findings
- Migraine Treatment : A study highlighted the development of novel compounds with structural similarities to this compound that selectively bind to the 5-HT1D receptor. This research supports the potential use of such compounds in migraine therapies, showcasing their ability to inhibit receptor binding effectively .
- Antiparasitic Screening : Another investigation focused on the synthesis of pyrrolidine derivatives, including this compound, which were screened for antiprotozoan activity. The results indicated promising activity against certain protozoan strains, warranting further exploration into their mechanisms of action and therapeutic potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-(5-Bromopentyl)pyrrolidine Hydrobromide and its analogs:
Impact of Alkyl Chain Length
- Conversely, shorter chains (e.g., 2-bromoethyl) improve aqueous solubility, favoring reactions in polar solvents .
- Alkylation Efficiency : The 5-bromopentyl chain’s extended length may facilitate nucleophilic substitution reactions in sterically hindered environments, whereas shorter chains (3-bromopropyl) are more reactive in less crowded systems .
Functional Group Modifications
- Aromatic vs. Aliphatic Bromine : Bromophenyl derivatives (e.g., 1-(5-Bromo-2-nitrophenyl)pyrrolidine) exhibit stability due to aromatic resonance, making them suitable for electrophilic aromatic substitution. In contrast, aliphatic bromoalkyl chains (e.g., 5-bromopentyl) are more reactive in SN2 mechanisms .
- Heterocyclic Additions: Thiadiazole or iminophenyl substituents (e.g., 1-(2',4'-dichloro-phenylimino)-pyrrolidine ) introduce electron-withdrawing effects, altering electronic properties and bioactivity compared to simple bromoalkyl derivatives.
Key Research Findings
- Chirality and Binding Modes: Racemic mixtures of pyrrolidine boronic acids (e.g., derivatives in Table S1 ) demonstrate that enantiomeric configuration (R vs.
- Synthetic Versatility: Bromoalkyl-pyrrolidines are precursors to more complex molecules, such as 1-(α-allyl)-2-(halophenylimino)-pyrrolidines, which exhibit antiparasitic activity .
Biological Activity
1-(5-Bromopentyl)pyrrolidine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 5-bromopentyl group. The synthesis typically involves the reaction of pyrrolidine with 5-bromopentyl bromide, followed by treatment with hydrobromic acid to form the hydrobromide salt. This process can be summarized as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 1-(5-bromopentyl)pyrrolidine have shown effectiveness against various cancer cell lines. A study involving 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 human lung adenocarcinoma cells, suggesting that similar mechanisms could be explored for this compound .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 20 | Inhibition of cell proliferation |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been investigated. Notably, compounds similar to 1-(5-bromopentyl)pyrrolidine have shown activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests that the compound may possess broad-spectrum antimicrobial effects, making it a candidate for further exploration in treating resistant infections .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | TBD |
Case Studies and Research Findings
A significant body of research has focused on the biological activity of pyrrolidine derivatives. For instance, a study highlighted the structure-activity relationship (SAR) of various substituted pyrrolidines, revealing that specific modifications could enhance anticancer efficacy while minimizing toxicity to normal cells .
In another case study, derivatives were tested for their ability to inhibit key enzymes involved in cancer progression and microbial resistance. The results indicated that certain structural features were critical for binding affinity and efficacy against target pathways .
Q & A
Q. What role does inferential statistics play in validating synthetic routes?
- Methodological Answer : Multivariate analysis (e.g., PCA) reduces dimensionality in datasets, highlighting critical factors affecting yield. Bootstrap resampling estimates confidence intervals for reaction efficiency, ensuring robustness in process optimization .
Applications in Mechanistic & Biological Studies
Q. How is this compound used in enzyme inhibition studies?
Q. Can this compound serve as a ligand in coordination chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
